Home > Products > Screening Compounds P85644 > 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide - 421593-24-0

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Catalog Number: EVT-2964262
CAS Number: 421593-24-0
Molecular Formula: C24H21N3O4S
Molecular Weight: 447.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Jaceosidin (5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one)

Compound Description: Jaceosidin is a known inhibitor of the high-risk human papillomavirus 16 E6 protein. [] This protein is known to inactivate the tumor suppressor p53 protein, and Jaceosidin's inhibitory activity suggests potential anti-cancer properties. []

Relevance: Jaceosidin was used as a reference compound for virtual screening to identify potential inhibitors of the HPV16 E6 protein. [] Drug-like compounds with similar properties to Jaceosidin were downloaded from the ZINC database and screened for their ability to bind to the E6 protein. [] While Jaceosidin does not share a direct structural resemblance to 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, its use in the virtual screening process establishes a link in the context of identifying potential inhibitors of a specific protein target.

N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Compound Description: This compound emerged as one of the most potential inhibitors of the HPV16 E6 protein in the virtual screening study mentioned above. [] It displayed a binding energy of -7.7 Kcal/mol with the E6 protein and formed hydrogen bonds with the p53 binding site. [] This suggests it could be a competitive inhibitor of E6 and potentially restore p53 functioning. []

Relevance: This compound was identified in a virtual screening study that used Jaceosidin as a reference structure. [] Although structurally distinct from 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, it highlights the exploration of diverse chemical scaffolds in search for E6 protein inhibitors, potentially uncovering common pharmacophoric features relevant for activity.

6-[3-(3-Fluoro-4-methyl-phenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinoxaline-2,3-dione

Compound Description: This compound was another promising inhibitor of the HPV16 E6 protein identified in the virtual screening study. [] It exhibited a binding energy of -7.0 Kcal/mol and formed hydrogen bonds with the p53 binding site on the E6 protein. [] Similar to the previous compound, this suggests potential as a competitive inhibitor of E6 and could contribute to restoring p53 function. []

Relevance: This compound was also discovered through the virtual screening study that employed Jaceosidin as a reference compound. [] While it is structurally diverse from 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, it further emphasizes the pursuit of structurally varied compounds as potential E6 protein inhibitors, potentially offering insights into shared pharmacophoric elements essential for activity.

N-arylsulfonyl-4-arylamino-indole-2-carboxamide derivatives

Compound Description: This series of compounds are potent and selective fructose-1,6-bisphosphatase (FBPase) inhibitors. [] FBPase is a key enzyme in gluconeogenesis, and inhibiting it represents a potential treatment strategy for type 2 diabetes. [] These compounds exhibit high inhibitory activity against human liver FBPase and show high selectivity relative to other AMP-binding enzymes. [] They also demonstrate significant glucose-lowering effects in animal models of type 2 diabetes and possess a favorable pharmacokinetic profile. []

Relevance: These compounds share a core indole-2-carboxamide scaffold with 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide. [] The presence of the arylsulfonyl and arylamino groups further enhances their similarity, suggesting a potential common pharmacophoric space for interacting with biological targets.

2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives

Compound Description: This series of compounds was investigated for their cytotoxic activity against the breast cancer cell line MCF7. [] Some of these derivatives, including 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide, exhibited higher cytotoxic activity than doxorubicin, a standard anticancer drug. []

Relevance: These compounds are structurally similar to 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide due to the presence of the acrylamide and substituted phenyl groups. [] The variation in substituents on the phenyl ring highlights the importance of structure-activity relationships in determining the biological activity of these compounds.

Dihydropyrimidine (DHPM) derivatives

Compound Description: A series of DHPM derivatives were synthesized and evaluated for anti-hyperglycemic activity. [] Several of these compounds showed significant hypoglycemic activity compared to other derivatives, indicating potential for diabetes management. [] The study also highlights the importance of substituent effects on the phenyl ring and the choice of urea or thiourea in influencing the biological activity of these compounds. []

Properties

CAS Number

421593-24-0

Product Name

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

IUPAC Name

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Molecular Formula

C24H21N3O4S

Molecular Weight

447.51

InChI

InChI=1S/C24H21N3O4S/c1-30-18-8-3-15(4-9-18)14-25-22(28)16-5-12-20-21(13-16)26-24(32)27(23(20)29)17-6-10-19(31-2)11-7-17/h3-13H,14H2,1-2H3,(H,25,28)(H,26,32)

InChI Key

YQPUBWNGAFRXSQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.